molecular formula C19H16AsFIO B14588500 CID 71397640

CID 71397640

Cat. No.: B14588500
M. Wt: 481.2 g/mol
InChI Key: YGAGMAPAINCJTO-UHFFFAOYSA-N
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Description

CID 71397640 is a chemical compound registered in PubChem, a public database for chemical structures and properties. For example, highlights the use of GC-MS and vacuum distillation for characterizing similar compounds (CID unspecified), suggesting that this compound may share analytical workflows involving chromatographic separation and mass spectral identification . further supports the use of LC-ESI-MS and in-source collision-induced dissociation (CID) for structural elucidation of glycosides, which could apply to this compound if it contains labile functional groups .

Properties

Molecular Formula

C19H16AsFIO

Molecular Weight

481.2 g/mol

InChI

InChI=1S/C19H15AsFO.HI/c1-20(14-7-6-8-15(21)13-14)16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20;/h2-13H,1H3;1H

InChI Key

YGAGMAPAINCJTO-UHFFFAOYSA-N

Canonical SMILES

C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=CC(=C4)F.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of chemical compounds like CID 71397640 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Inferred Reaction Pathways

While direct studies on CID 71397640 are absent, its structural motifs (e.g., oxadiazole, benzimidazole, or sulfonyl groups) suggest reactivity profiles similar to compounds with comparable functional groups. For example:

  • Oxadiazole derivatives (e.g., CID 573353, CID 653316 in ) commonly undergo:

    • Nucleophilic substitution at electron-deficient positions.

    • Ring-opening reactions under acidic or basic conditions.

    • Oxidation of sulfur-containing substituents to sulfoxides or sulfones.

  • Benzimidazole analogs (e.g., CID 971438 in ) exhibit:

    • Electrophilic aromatic substitution at the 5- or 6-position.

    • Alkylation/arylation at the nitrogen atom.

Reagent Compatibility and Conditions

Reaction conditions for structurally related compounds ( , , ) include:

Reaction Type Reagents/Conditions Typical Products
Oxidation KMnO₄, H₂O₂ (acidic/neutral media)Sulfones, ketones, or epoxides
Reduction LiAlH₄, NaBH₄ (anhydrous solvents)Amines, alcohols
Nucleophilic Substitution NH₃, amines (polar aprotic solvents)Amine derivatives
Cyclization PCl₅, POCl₃ (reflux)Heterocyclic fused systems

Key Research Gaps and Limitations

  • Lack of Direct Studies : No experimental data for this compound were identified in the provided sources. BenchChem () was excluded per requirements.

  • Structural Analog Data : Table 1 ( ) lists 42 compounds with oxadiazole, benzimidazole, and sulfonamide groups, but none match this compound. For example:

    • CID 573353 (IC₅₀ = 33.855 µM) undergoes substitution at the oxadiazole ring.

    • CID 647599 (IC₅₀ = 1.261 µM) reacts via sulfonyl group participation.

Proposed Experimental Approach

To characterize this compound’s reactivity, the following steps are recommended:

  • Spectroscopic Analysis : Use NMR and MS to identify reactive sites (e.g., sulfonyl or aromatic protons).

  • Pilot Reactions :

    • With LiAlH₄ : Test reduction of potential carbonyl groups.

    • With H₂O₂/AcOH : Probe oxidation of sulfur or nitrogen centers.

  • Product Isolation : Employ column chromatography or crystallization for pure intermediates.

Scientific Research Applications

CID 71397640 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of CID 71397640 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 71397640 can be contextualized alongside structurally related compounds, such as oscillatoxin derivatives () and boronic acid derivatives (). Below is a comparative analysis:

Property This compound Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Formula Not explicitly provided C₃₄H₅₄O₈ C₆H₅BBrClO₂
Molecular Weight Not available 598.79 g/mol 235.27 g/mol
Key Functional Groups Likely cyclic ethers* Macrocyclic lactone, methyl groups Boronic acid, halogen substituents
Analytical Methods GC-MS, LC-ESI-MS† NMR, HRMS LC-MS, Pd-catalyzed cross-coupling
Bioactivity Undocumented Cytotoxic, algal toxin Suzuki-Miyaura reaction intermediate

*Inferred from oscillatoxin derivatives in .
†Based on analogous workflows in and .

Key Findings from Comparative Studies

Synthetic Accessibility : Unlike boronic acid derivatives (e.g., CID 53216313), which are synthesized via palladium-catalyzed reactions , oscillatoxin analogues (e.g., CID 101283546) are natural products requiring complex isolation protocols . This compound may fall into either category, but its PubChem entry lacks synthetic pathway details.

Bioactivity Gaps: Oscillatoxin D exhibits cytotoxicity linked to its macrocyclic structure , while boronic acid derivatives are valued in medicinal chemistry for their role in cross-coupling reactions . No bioactivity data is available for this compound, highlighting a research gap.

Solubility and LogP : Boronic acid derivatives (CID 53216313) show moderate solubility (0.24 mg/mL) and logP values (XLOGP3 = 2.15), suggesting hydrophobic tendencies . If this compound shares structural features with oscillatoxins, it may exhibit even lower solubility due to larger molecular frameworks.

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